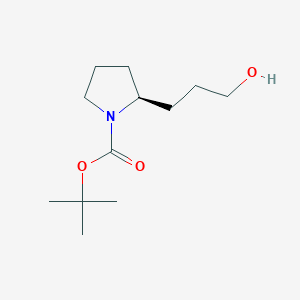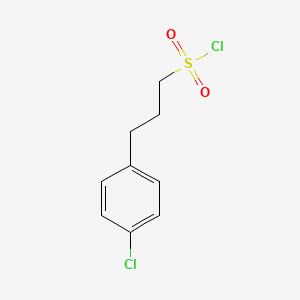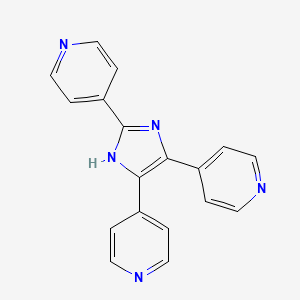
1-Bromo-4-(perfluoropropan-2-yl)benzene
Overview
Description
“1-Bromo-4-(perfluoropropan-2-yl)benzene” is a chemical compound with the molecular formula C9H4BrF7 . It is used for research purposes .
Synthesis Analysis
The synthesis of “1-Bromo-4-(perfluoropropan-2-yl)benzene” involves multiple steps. One method involves the use of n-butyllithium in diethyl ether and hexane at -60°C, followed by a reaction with sulfur tetrafluoride . Another method involves the use of AlCl3 and SF4 . The yield of these reactions varies .Molecular Structure Analysis
The molecular structure of “1-Bromo-4-(perfluoropropan-2-yl)benzene” can be represented by the InChI code: 1S/C9H4BrF7/c10-6-3-1-5(2-4-6)7(11,8(12,13)14)9(15,16)17/h1-4H .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-4-(perfluoropropan-2-yl)benzene” include a molecular weight of 325.02 . The compound is stored at a temperature of 4°C .Scientific Research Applications
Crystallography and Molecular Interactions
1-Bromo-4-(perfluoropropan-2-yl)benzene has been studied for its structural properties in crystallography. Research by Stein, Hoffmann, and Fröba (2015) on isostructural 1-bromo derivatives reveals insights into supramolecular features like hydrogen bonding and π–π interactions, which are crucial in understanding molecular assemblies and designing new materials (Stein, Hoffmann, & Fröba, 2015).
Synthetic Chemistry Applications
In synthetic chemistry, the compound finds usage in Diels–Alder reactions. Muzalevskiy et al. (2009) demonstrated its application in synthesizing ortho-CF2Br-Substituted Biaryls, an important class of compounds in organic synthesis and pharmaceutical research (Muzalevskiy et al., 2009).
Organometallic Synthesis
This chemical also plays a role in organometallic synthesis. Porwisiak and Schlosser (1996) explored its use as a starting material for creating organometallic compounds, which are pivotal in catalyst development and material science (Porwisiak & Schlosser, 1996).
Fluorescence Studies
Research on derivatives of 1-Bromo-4-(perfluoropropan-2-yl)benzene has expanded into the study of fluorescence properties. Zuo-qi (2015) synthesized a derivative and investigated its photoluminescence properties, which can be useful in developing new materials for optical applications (Zuo-qi, 2015).
Pharmaceutical Intermediates
While ensuring the exclusion of direct drug use and dosage information, it's notable that this compound and its derivatives have been investigated as intermediates in pharmaceutical chemistry. Cheng De-ju (2015) synthesized a derivative for potential application as a CCR5 antagonist, highlighting its relevance in drug development (Cheng De-ju, 2015).
Graphene Nanoribbon Synthesis
Patil et al. (2012) explored the use of a derivative of 1-Bromo-4-(perfluoropropan-2-yl)benzene in the synthesis of graphene nanoribbons. This application is significant in the field of nanotechnology and material science for developing advanced electronic materials (Patil et al., 2012).
Mechanism of Action
The mechanism of action for the bromination of benzene, which is relevant to “1-Bromo-4-(perfluoropropan-2-yl)benzene”, involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
properties
IUPAC Name |
1-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF7/c10-6-3-1-5(2-4-6)7(11,8(12,13)14)9(15,16)17/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHKRCCSOYETGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896314 | |
| Record name | 1-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(perfluoropropan-2-yl)benzene | |
CAS RN |
2396-23-8 | |
| Record name | 1-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-hydroxy-5-[2-(1H-imidazol-1-yl)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3118465.png)
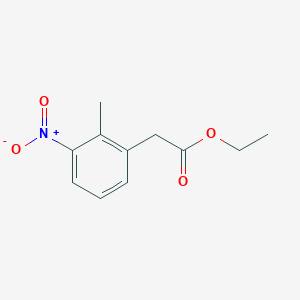
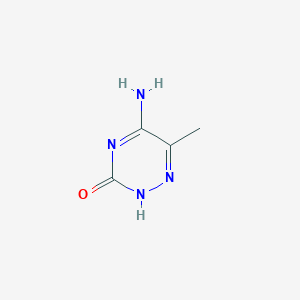
![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,6-difluorobenzenecarboxamide](/img/structure/B3118476.png)
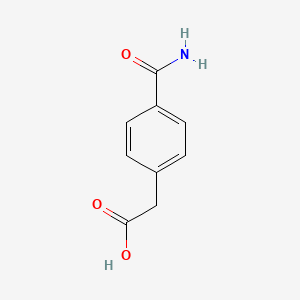
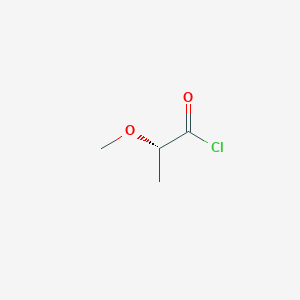
![2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone](/img/structure/B3118503.png)
